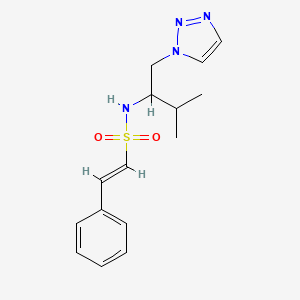
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a sulfonamide group linked to a styryl (phenylethene) moiety and a 1,2,3-triazole ring attached to a branched alkyl chain (3-methylbutan-2-yl). The (E)-configuration of the ethenesulfonamide group suggests trans stereochemistry, which may influence molecular interactions and stability. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , is a hallmark of "click chemistry," enabling efficient and regioselective formation of 1,4-disubstituted triazoles. Structural confirmation likely employs X-ray crystallography refined using SHELXL , a standard tool for small-molecule analysis.
生物活性
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide is a synthetic compound that incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O2S
- CAS Number : 2034997-85-6
Biological Activity Overview
Research indicates that compounds containing triazole and sulfonamide moieties exhibit a range of biological activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Potential to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungal pathogens. |
| Anticancer | Inhibits cell growth in different cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
The biological effects of this compound are largely attributed to its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π–π interactions, enhancing binding affinity to target proteins.
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
- Anticancer Properties : Research involving various cancer cell lines indicated that the compound reduced cell viability in a dose-dependent manner. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver.
類似化合物との比較
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : 1,4-disubstituted 1H-1,2,3-triazole.
- Substituents :
- Branch 1 : 3-methylbutan-2-yl group.
- Branch 2 : (E)-2-phenylethenesulfonamide.
- Key Functional Groups : Sulfonamide (electron-withdrawing), styryl (π-conjugated), triazole (hydrogen-bond acceptor).
Analogs (Table 1)
Spectroscopic and Crystallographic Data
- Target Compound : Expected NMR peaks:
- Analog from : Peaks at δ 3.4 (CH2), 4.3 (NH2), 7.5–8.2 (aromatic), and 13.0 (NH-triazole) .
- Crystallography : SHELXL and WinGX are standard for refinement; triazole planarity and sulfonamide geometry are critical metrics.
Stability and Reactivity
- Triazole Stability : 1,2,3-triazoles are generally stable under physiological conditions, but substituents (e.g., sulfonamide) may alter hydrolysis susceptibility.
- Sulfonamide Reactivity : Prone to hydrolysis under acidic/basic conditions; the styryl group may enhance π-π stacking interactions.
- Analog from : Benzylidene phthalide derivatives may exhibit lower stability due to ester linkages.
特性
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDOSCKUFLMM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













